molecular formula C11H15NO2 B1633272 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 52759-08-7

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1633272
CAS No.: 52759-08-7
M. Wt: 193.24 g/mol
InChI Key: MDRWFICNTMXXQK-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two methoxy groups at the 7th and 8th positions on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at elevated temperatures yields the desired tetrahydroisoquinoline . Additionally, the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization have been employed to synthesize this compound under milder conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which exhibit diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Neuropharmacological Applications

Dopaminergic Activity
7,8-Dimethoxy-THIQ and its derivatives have been studied for their affinity towards dopamine receptors, particularly D1 and D2 subtypes. Research indicates that modifications in the aryl group at the C-1 position significantly influence binding affinity and selectivity for these receptors. For instance, certain derivatives demonstrated improved selectivity for the D2 receptor with Ki values as low as 31 nM, highlighting their potential as therapeutic agents in treating disorders such as Parkinson's disease and schizophrenia .

Case Study: Binding Affinity Analysis
A study investigated the structure-activity relationship (SAR) of various 1-aryl tetrahydroisoquinolines. The presence of hydroxyl or dimethylamino groups at the C-1 position enhanced binding affinities for D2 receptors. Compounds with catechol structures were particularly effective in displacing selective radioligands of D1 and D2 receptors .

Anti-Viral Properties

HIV Activity
Some analogs of 7,8-dimethoxy-THIQ have shown promise as anti-HIV agents. The presence of catecholic hydroxyl groups has been linked to increased antiviral activity. A series of new 1-aryl tetrahydroisoquinolines were synthesized and tested for their ability to inhibit HIV replication in vitro, demonstrating significant efficacy .

Synthesis and Chemical Transformations

Synthetic Methodologies
The synthesis of 7,8-dimethoxy-THIQ has been optimized through various methods, including one-pot reactions that yield high purity and yield rates. For example, a novel synthetic route involving N-acylcarbamates has been demonstrated to produce tetrahydroisoquinoline derivatives efficiently .

Oxidation Reactions
Oxidation of 7,8-dimethoxy-THIQ using potassium permanganate has been reported to yield 7,8-dimethoxy-3,4-dihydroisoquinoline. This transformation is significant for further functionalization of THIQ derivatives for various applications .

Biological Activities Beyond Neuropharmacology

Broad Pharmacological Profiles
THIQ compounds have exhibited a range of biological activities beyond neuropharmacology. These include anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The structural diversity within the THIQ class allows for tailored modifications that enhance specific biological activities .

Summary Table of Applications

Application AreaSpecific ActivityNotable Findings
NeuropharmacologyDopamine receptor affinitySelective D2 receptor activity with Ki values < 31 nM
Anti-ViralHIV inhibitionSignificant antiviral activity observed in vitro
Synthetic ChemistryEfficient synthesis routesHigh-yield one-pot synthesis methods developed
Broad PharmacologicalVarious activities (anti-inflammatory etc.)Diverse biological profiles reported

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of its methoxy groups, which significantly influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .

Biological Activity

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound is structurally related to various natural and synthetic isoquinoline alkaloids known for their pharmacological potential against neurodegenerative diseases, cancer, and infectious pathogens. This article reviews the biological activity of 7,8-dimethoxy-THIQ based on recent research findings.

Structural-Activity Relationship (SAR)

The biological efficacy of THIQ compounds often correlates with their structural features. The presence of methoxy groups at positions 7 and 8 significantly enhances the lipophilicity and bioavailability of these compounds. Studies have indicated that modifications in the THIQ structure can lead to enhanced interactions with biological targets.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of 7,8-dimethoxy-THIQ against neurodegenerative disorders such as Alzheimer's disease (AD). It has been shown to exert antioxidative effects and modulate neuroinflammatory pathways. For instance, THIQ derivatives have demonstrated the ability to reduce amyloid-beta (Aβ) peptide levels in cellular models of AD, indicating potential for therapeutic applications in neurodegeneration .

Anticancer Properties

7,8-Dimethoxy-THIQ has exhibited promising anticancer activity. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human gastric cancer cells with IC50 values ranging from 5.1 μM to 7.6 μM .

Antimicrobial Activity

The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific analogs derived from THIQ have been reported to possess inhibitory action against DNA gyrase, a crucial enzyme for bacterial DNA replication .

Study on Neuroprotection

In a study investigating the effects of 7,8-dimethoxy-THIQ on neuronal cells, it was found that treatment with this compound led to a significant decrease in oxidative stress markers and improved cell viability in models mimicking AD pathology. The study concluded that 7,8-dimethoxy-THIQ could be a candidate for further development as a neuroprotective agent .

Anticancer Activity Assessment

A recent publication evaluated the anticancer effects of various THIQ derivatives, including 7,8-dimethoxy-THIQ. The results indicated that these compounds could inhibit cell growth and induce apoptosis in several cancer types through modulation of apoptotic pathways .

Synthesis Methods

The synthesis of 7,8-dimethoxy-THIQ has been achieved through various methods including one-pot reactions and chiral synthesis approaches. These methods not only facilitate the production of this compound but also allow for the exploration of structural analogs with enhanced biological profiles .

Properties

IUPAC Name

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRWFICNTMXXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967204
Record name 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52759-08-7
Record name Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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